

An In-depth Technical Guide to 4-Bromo-1,2-difluorobenzene

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Compound of Interest

Compound Name: 4-Bromo-1,2-difluorobenzene

Cat. No.: B1265499

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of **4-Bromo-1,2-difluorobenzene**. This fluorinated aromatic compound serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials.

Molecular Structure and Properties

4-Bromo-1,2-difluorobenzene is a halogenated aromatic compound with the chemical formula $C_6H_3BrF_2$.^[1] Its structure consists of a benzene ring substituted with a bromine atom and two fluorine atoms at positions 4, 1, and 2, respectively.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Reference(s)
IUPAC Name	4-bromo-1,2-difluorobenzene	[1][2]
CAS Number	348-61-8	[1][2]
Molecular Formula	C ₆ H ₃ BrF ₂	[1]
Molecular Weight	192.99 g/mol	[2]
Appearance	Clear colorless to pale yellow liquid	[1]
Boiling Point	150-151 °C	
Density	1.707 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.505	
SMILES	<chem>C1=CC(=C(C=C1Br)F)F</chem>	[2]
InChI Key	YMQPKONILWWJQG-UHFFFAOYSA-N	[2]

Synthesis

A common and effective method for the synthesis of **4-Bromo-1,2-difluorobenzene** is the Sandmeyer reaction, starting from 3,4-difluoroaniline.[3][4][5] This reaction provides a reliable pathway to introduce a bromine atom onto the aromatic ring.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of **4-Bromo-1,2-difluorobenzene** from 3,4-difluoroaniline.

Materials:

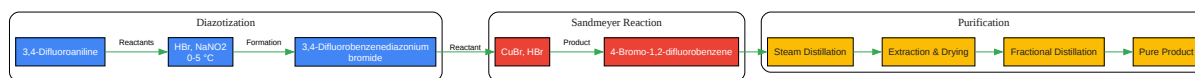
- 3,4-difluoroaniline
- Hydrobromic acid (48%)

- Sodium nitrite (NaNO_2)
- Copper(I) bromide (CuBr)
- Ice
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Diazotization:
 - In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, add 3,4-difluoroaniline.
 - Slowly add hydrobromic acid (48%) while maintaining the temperature below 5 °C.
 - A solution of sodium nitrite in water is then added dropwise to the stirred mixture, ensuring the temperature does not exceed 5 °C. The addition is continued until a slight excess of nitrous acid is detected (using starch-iodide paper).
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
 - The freshly prepared diazonium salt solution is then added portion-wise to the CuBr/HBr solution at room temperature with vigorous stirring. Evolution of nitrogen gas will be observed.
- Work-up and Purification:

- After the addition is complete and gas evolution has ceased, the reaction mixture is steam distilled.
- The organic layer of the distillate is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
- The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
- The crude product can be further purified by fractional distillation under reduced pressure to yield pure **4-Bromo-1,2-difluorobenzene**.



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Figure 1. Synthetic workflow for **4-Bromo-1,2-difluorobenzene**.

Spectroscopic Characterization

The structure of **4-Bromo-1,2-difluorobenzene** can be unequivocally confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Spectroscopic Data

Nucleus	Solvent	Chemical Shift (δ , ppm) and Coupling Constants (J, Hz)
^1H NMR	CDCl_3	7.25-7.40 (m, 1H), 7.10-7.20 (m, 2H)
^{13}C NMR	CDCl_3	151.0 (dd, $^1\text{JCF} = 251.9$, $^2\text{JCF} = 13.3$), 148.1 (dd, $^1\text{JCF} = 248.8$, $^2\text{JCF} = 14.3$), 128.2 (d, $^4\text{JCF} = 3.6$), 124.7 (dd, $^3\text{JCF} = 7.1$, $^4\text{JCF} = 5.0$), 116.4 (d, $^2\text{JCF} = 17.7$), 110.4 (d, $^3\text{JCF} = 17.5$)

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A solution of **4-Bromo-1,2-difluorobenzene** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is prepared in deuterated chloroform (CDCl_3 , ~0.7 mL).
- Instrumentation: Spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
- ^1H NMR: A standard proton experiment is performed. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR: A proton-decoupled carbon experiment is performed. Chemical shifts are referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-1,2-difluorobenzene** exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Assignment
3100-3000	C-H stretching (aromatic)
1600-1450	C=C stretching (aromatic ring)
1300-1200	C-F stretching
1100-1000	C-Br stretching

Experimental Protocol: IR Spectroscopy

- Technique: Attenuated Total Reflectance (ATR) is a common technique for liquid samples.
- Procedure: A small drop of the neat liquid is placed on the ATR crystal, and the spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

m/z	Assignment
192, 194	[M] ⁺ (Molecular ion peak, showing isotopic pattern for Bromine)
113	[M-Br] ⁺

Experimental Protocol: Mass Spectrometry

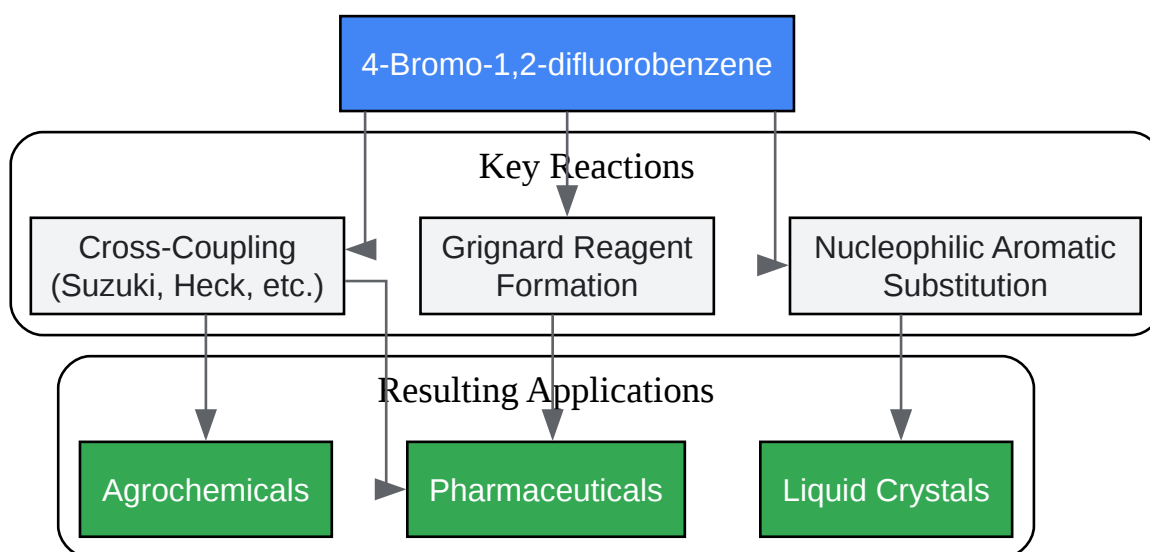
- Ionization Method: Electron Ionization (EI) is typically used.
- Analysis: The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratio of the ions is measured.

Applications in Research and Development

4-Bromo-1,2-difluorobenzene is a valuable intermediate in the synthesis of a variety of organic molecules due to the presence of multiple reaction sites. The fluorine atoms can influence the electronic properties of the molecule and can be involved in nucleophilic aromatic substitution reactions, while the bromine atom is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and the formation of Grignard reagents.

These properties make it a key building block for:

- **Pharmaceuticals:** Introduction of the 3,4-difluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity.
- **Liquid Crystals:** Fluorinated aromatic compounds are widely used in the synthesis of liquid crystal materials.^[3]
- **Agrochemicals:** The unique substitution pattern can be exploited in the development of new pesticides and herbicides.



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Figure 2. Key reactions and applications of **4-Bromo-1,2-difluorobenzene**.

Safety Information

4-Bromo-1,2-difluorobenzene is a flammable liquid and vapor.^[2] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.^[2] It may also cause an allergic skin

reaction. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Table 5: GHS Hazard Statements

Hazard Code	Statement
H226	Flammable liquid and vapor
H302	Harmful if swallowed
H315	Causes skin irritation
H317	May cause an allergic skin reaction
H319	Causes serious eye irritation
H332	Harmful if inhaled

Conclusion

4-Bromo-1,2-difluorobenzene is a key synthetic intermediate with a well-defined molecular structure and a range of useful chemical properties. The synthetic and analytical protocols provided in this guide offer a foundation for its use in research and development, particularly in the fields of medicinal chemistry and materials science. Its versatile reactivity continues to make it a valuable tool for the construction of complex molecular architectures.

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